Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate
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Overview
Description
Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of propionic acid and is characterized by the presence of a chloro group, a ketone group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate typically involves the reaction of 3-methylbenzoyl chloride with methyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated using thionyl chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amides or thioethers.
Scientific Research Applications
Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The chloro and ketone groups play a crucial role in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(m-tolyl)propionic acid ethyl ester
- Ethyl 2-(3-methylbenzoyl)acetate
- Ethyl 3-oxo-3-(m-tolyl)propanoate
- Ethyl 3-oxo-3-(m-tolyl)propionate
- Ethyl m-methylbenzoylacetate
- Ethyl m-toluoylacetate
Uniqueness
Methyl 3-chloro-3-(3-methylphenyl)-2-oxopropionate is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro group enhances its performance or interaction with other molecules .
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-chloro-3-(3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7-4-3-5-8(6-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3 |
InChI Key |
DNTLNDGNTHOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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